![molecular formula C22H16N4O3S3 B2925942 Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate CAS No. 315679-02-8](/img/structure/B2925942.png)
Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate
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Description
Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H16N4O3S3 and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds containing the imidazole moiety, which is structurally similar to part of the given compound, have shown significant antimicrobial potential . This suggests that our compound could be synthesized and tested for its efficacy against a range of microbial pathogens, potentially leading to new treatments for infectious diseases.
Neurological Research
The structure of the compound resembles MPTP, a substance used to study Parkinson’s disease models . This similarity indicates that our compound could be valuable in neurological research, particularly in understanding neurodegenerative diseases and developing neuroprotective therapies.
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have been reported to exhibit notable analgesic and anti-inflammatory activities . Given the thiazole component in the compound’s structure, it could be explored for its potential to alleviate pain and reduce inflammation in various medical conditions.
Aldose Reductase Inhibition
Benzothiadiazine-1,1-dioxide compounds, which share a resemblance with the given compound, have been screened as aldose reductase inhibitors . This application is particularly relevant in the management of diabetic complications, where inhibition of aldose reductase can prevent or delay the onset of diabetic neuropathy.
properties
IUPAC Name |
methyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S3/c1-29-20(28)18-14(13-7-3-2-4-8-13)11-30-19(18)23-17(27)12-31-21-24-25-22-26(21)15-9-5-6-10-16(15)32-22/h2-11H,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAGWGJCYWXZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate |
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